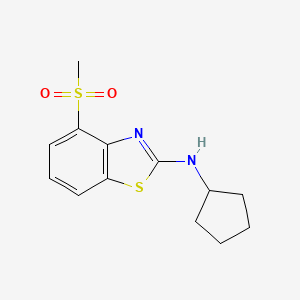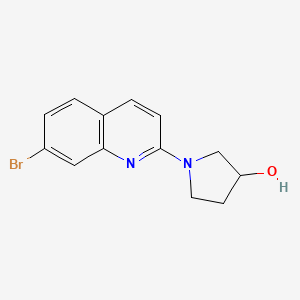![molecular formula C16H19ClN4O2 B6444847 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine CAS No. 2640967-38-8](/img/structure/B6444847.png)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine, also known as CPPMMP, is an organic compound that has been studied extensively due to its potential applications in medicinal chemistry. CPPMMP is a small molecule that is composed of a piperidine and a pyrimidine moiety, which makes it an attractive target for drug development. CPPMMP has a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. In addition, CPPMMP has been studied for its ability to modulate the activity of several enzymes, such as protein kinases and phospholipases.
Applications De Recherche Scientifique
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has been studied extensively for its potential applications in medicinal chemistry. This compound has been found to have anti-inflammatory, anti-cancer, and antifungal activities. In addition, this compound has been studied for its ability to modulate the activity of several enzymes, such as protein kinases and phospholipases. This compound has also been used as a tool to study the structure-activity relationships of small molecules.
Mécanisme D'action
The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine is not yet fully understood. However, it is believed that this compound binds to certain cellular targets and modulates their activity. This compound has been found to bind to several enzymes, including protein kinases and phospholipases, and inhibit their activity. In addition, this compound has been shown to interact with several other cellular targets, including transcription factors and receptors.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-cancer, and antifungal activities. In addition, this compound has been found to modulate the activity of several enzymes, including protein kinases and phospholipases. This compound has also been found to interact with several other cellular targets, including transcription factors and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine for lab experiments include its ease of synthesis, its wide range of biological activities, and its ability to modulate the activity of several enzymes. The limitations of using this compound for lab experiments include its lack of water solubility and its limited availability.
Orientations Futures
For the study of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine include further exploration of its mechanism of action, its potential applications in medicinal chemistry, and its ability to modulate the activity of several enzymes. In addition, further research should be conducted to explore the potential of this compound as a therapeutic agent, as well as its ability to interact with other cellular targets. Finally, further studies should be conducted to develop new synthesis methods for this compound and to explore its potential as a tool to study the structure-activity relationships of small molecules.
Méthodes De Synthèse
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine can be synthesized using a variety of methods, including a reductive amination reaction. In this method, a piperidine and a pyrimidine moiety are reacted with a reducing agent, such as sodium cyanoborohydride, to form a Schiff base intermediate. The Schiff base intermediate is then reduced to form the desired product. This method is relatively simple and efficient and has been used to synthesize this compound in high yields.
Propriétés
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-22-15-3-7-19-16(20-15)21-8-4-12(5-9-21)11-23-14-2-6-18-10-13(14)17/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJLHHHVJROWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine](/img/structure/B6444773.png)
![2-cyclopropyl-4-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B6444778.png)
![1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6444779.png)
![N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444786.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6444808.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444822.png)
![2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6444827.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6444833.png)

![1-(3-chlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6444846.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine](/img/structure/B6444865.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444870.png)
